Theliatinib

Content Navigation

CAS Number

Product Name

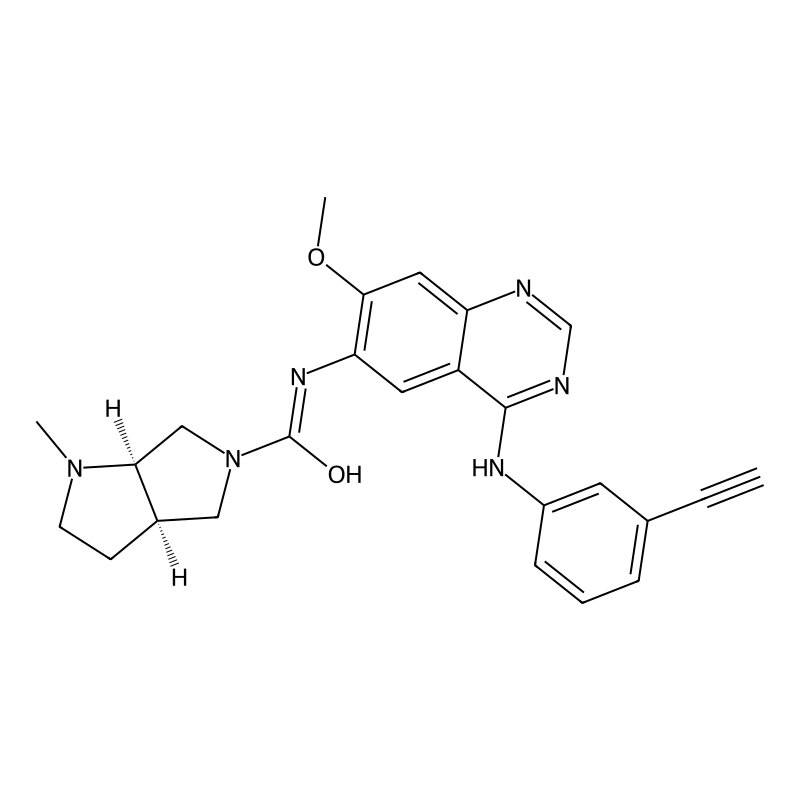

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Molecular Mechanism of Action and Selectivity

Theliatinib belongs to the 4-anilinoquinazoline class of small molecules, a known pharmacophore for developing EGFR inhibitors [1] [2]. It functions as a competitive ATP-competitive inhibitor [3].

The table below summarizes key quantitative data on its inhibitory potency:

| Assay Type | Target | Value (nM) | Context / Comparison |

|---|---|---|---|

| Enzyme Inhibition (IC₅₀) | EGFR (wild-type) | 3 nM | - |

| Enzyme Inhibition (IC₅₀) | EGFR T790M/L858R mutant | 22 nM | - |

| Enzyme Kinetics (Kᵢ) | EGFR (wild-type) | 0.05 nM | 7x more potent than gefitinib (Kᵢ=0.35 nM) [3] |

| Cellular Inhibition (IC₅₀) | EGFR Phosphorylation (A431 cells) | 7 nM | - |

| Cellular Inhibition (IC₅₀) | Cell Viability (A431 cells) | 80 nM | - |

This high potency translates from biochemical to cellular levels, effectively blocking EGFR-driven signaling and cancer cell growth [3] [4]. This compound demonstrates good kinase selectivity, primarily targeting wild-type EGFR, which is crucial for its proposed use in cancers where EGFR is overexpressed rather than mutated [5] [3].

Impact on Downstream Signaling and Cancer Hallmarks

By inhibiting EGFR at the apex of the signaling cascade, this compound effectively blocks the activation of key downstream pathways. The following diagram illustrates this signaling cascade and this compound's inhibitory action:

In vivo studies confirm this mechanism, showing that this compound treatment inhibits phosphorylation of both EGFR and its key downstream effectors, AKT and ERK, leading to tumor regression [4].

Key Experimental Evidence and Workflows

The anti-tumor efficacy of this compound and its biomarker correlation were decisively established using Patient-Derived Esophageal Cancer Xenograft (PDECX) models [5] [3]. The workflow and findings from these critical experiments are summarized below:

Key findings from this study [5] [3] include:

- High EGFR Expression Prevalence: 71.4% (50/70) of patient tumors showed high EGFR protein expression (H-score ≥200), identifying a large potential patient population [5] [3].

- Efficacy in High Expressors: this compound exhibited strong antitumor activity in PDECX models with high EGFR protein expression, confirming EGFR overexpression as a key predictive biomarker [5] [3].

- Potency with Amplification: Two PDECX models with both EGFR protein overexpression and gene amplification showed remarkable tumor regression, demonstrating particular potency in this subset [5].

- Resistance Mechanisms: Efficacy was diminished in models with concurrent PI3KCA mutations or FGFR1 overexpression, indicating these as potential resistance mechanisms that could guide patient selection and combination strategies [5] [3].

Clinical Development Context

This compound (also known as HMPL-309 or Xiliertinib) is an investigational drug originating from Hutchison MediPharma [6] [7]. Its development status and context include:

- Development Status: As of the latest available information, this compound has been evaluated in Phase I clinical trials (NCT02601248) for patients with advanced solid tumors [5] [3] [7].

- Proposed Indication: It is primarily being developed for esophageal cancer (EC), a disease where EGFR is commonly overexpressed and no targeted therapies are yet approved [5] [3].

- Differentiation: Its highly selective nature for wild-type EGFR positions it as a potential therapeutic option for tumors driven by EGFR overexpression rather than specific activating mutations (e.g., NSCLC with EGFR common mutations) [5] [3].

References

- 1. Epidermal Growth Factor Receptor 3 - an overview [sciencedirect.com]

- 2. Structure–Activity Relationship Studies Based on ... [mdpi.com]

- 3. Anti-tumor efficacy of this compound in esophageal cancer ... [pmc.ncbi.nlm.nih.gov]

- 4. tartrate is an Orally this compound EGFR Inhibitor for Esophageal... Active [cancer-research-network.com]

- 5. Anti-tumor efficacy of this compound in esophageal cancer... | Oncotarget [oncotarget.com]

- 6. « New Drug Approvals this compound [newdrugapprovals.org]

- 7. Xiliertinib: Uses, Interactions, Mechanism | DrugBank Online of Action [go.drugbank.com]

Mechanism of Action and Selectivity

Theliatinib was designed as an ATP-competitive antagonist of the epidermal growth factor receptor (EGFR), functioning as an epidermal growth factor receptor erbB1 antagonist [1] [2].

- High Potency and Selectivity: this compound demonstrated high potency against wild-type EGFR with a Ki value of 0.05 nM. It showed IC50 values of 3 nM against EGFR and 22 nM against the EGFR T790M/L858R mutant. A key characteristic was its 50-fold greater selectivity for EGFR when tested against a panel of 72 other kinases, suggesting a potential for a reduced off-target effect profile [2].

- Strong Target Engagement: Preclinical studies indicated that this compound bound to wild-type EGFR with higher affinity and was more difficult to be replaced by ATP compared to first-generation EGFR TKIs like erlotinib or gefitinib. This feature suggested the potential for more effective suppression of EGFR-driven tumor growth in cancers with wild-type EGFR activation due to gene amplification or protein overexpression [2].

The following diagram illustrates the mechanism of this compound and the associated EGFR signaling pathway:

Diagram: this compound inhibits ATP-binding and tyrosine kinase activity of EGFR, blocking downstream signaling pathways that drive cancer cell proliferation and survival.

Preclinical Efficacy and Experimental Data

Substantial preclinical work, particularly in patient-derived esophageal cancer xenograft (PDECX) models, characterized the anti-tumor profile of this compound.

- In Vitro Cell Research: this compound inhibited EGF-stimulated EGFR phosphorylation in A431 cells with an IC50 of 0.007 μM. It also effectively inhibited cell survival in tumor cell lines with wild-type EGFR, such as A431 (vulval), H292 (lung), and FaDu (pharynx) cells [2].

- In Vivo Anti-Tumor Activity: this compound showed dose-dependent anti-tumor activity in a panel of PDECX models. Efficacy strongly correlated with high EGFR protein expression levels (measured by IHC H-score). Notably, tumor regression was observed in two PDECX models that had both EGFR gene amplification and high protein overexpression [3] [4].

- Research Limitations: The anti-tumor efficacy of this compound was diminished in models with concurrent PIK3CA mutations or FGFR1 overexpression, indicating that aberrations in these associated pathways can confer resistance to EGFR inhibition [3] [4].

The workflow and key findings from the pivotal PDECX study are summarized below:

Diagram: Experimental workflow of the PDECX study, showing patient sample analysis, model establishment, and key efficacy findings for this compound.

Quantitative data from key preclinical experiments is summarized in the table below.

| Model/Assay | Experimental Detail | Result / Outcome |

|---|---|---|

| Enzyme Kinetics (Cell-free) | Wild-type EGFR inhibition [2] | Ki = 0.05 nM |

| Enzyme Assay (Cell-free) | EGFR T790M/L858R mutant inhibition [2] | IC₅₀ = 22 nM |

| Cell-based Assay (A431) | Inhibition of EGF-stimulated EGFR phosphorylation [2] | IC₅₀ = 0.007 μM |

| In Vivo PDECX Model | Dose-dependent anti-tumor activity [3] | Correlation with high EGFR H-score |

| In Vivo Dosing | Anti-tumor activity in tumor-bearing mice [2] | 15 mg/kg/day (oral) |

Clinical Development Status

This compound advanced to a Phase I clinical trial, but development was ultimately halted.

- Clinical Trial: A first-in-human, open-label, dose-escalation Phase I study (NCT02601248) was conducted to assess the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound in patients with advanced solid tumors [5] [6].

- Trial Design: The study included a dose-escalation stage with cohorts receiving 120 mg to 500 mg of this compound orally once daily, and a planned dose-expansion stage focusing on patients with EGFR-positive esophageal carcinoma [6].

- Current Status: According to the most recent updates, the clinical status of this compound is Inactive, and its highest development phase is listed as Discontinued [1] [7]. The official pipeline page of its developer, HUTCHMED, no longer lists this compound as an active candidate [8].

This compound represents a case of a highly selective EGFR inhibitor with a strong preclinical rationale, particularly in tumors with EGFR overexpression. Its discontinuation highlights the challenges in translating promising preclinical data into successful clinical therapies.

References

- 1. This compound - Drug Targets, Indications, Patents [synapse.patsnap.com]

- 2. This compound (HMPL-309) | EGFR inhibitor | Mechanism [selleckchem.com]

- 3. Anti-tumor efficacy of this compound in esophageal cancer ... [pmc.ncbi.nlm.nih.gov]

- 4. Anti-tumor efficacy of this compound in esophageal cancer ... [oncotarget.com]

- 5. Trial | NCT02601248 [cdek.pharmacy.purdue.edu]

- 6. Study of this compound (HMPL-309) in Patients With Advanced ... [patlynk.com]

- 7. This compound Drug Profile [pryzm.ozmosi.com]

- 8. HUTCHMED - Our Pipeline [hutch-med.com]

Mechanism of Action and Signaling Pathway

Theliatinib functions as a potent ATP-competitive inhibitor of the EGFR tyrosine kinase [1]. It binds to the intracellular kinase domain of EGFR, preventing autophosphorylation and subsequent activation of downstream oncogenic signaling pathways [2] [3]. Its high selectivity helps minimize off-target effects.

The diagram below illustrates the EGFR signaling pathway and this compound's mechanism of action.

EGFR signaling pathway and this compound inhibition mechanism.

Preclinical Efficacy and Key Insights

A comprehensive preclinical study evaluated this compound's efficacy in patient-derived esophageal cancer xenograft (PDECX) models [1]. Key findings are summarized below.

| PDECX Model Characteristic | Response to this compound | Notes |

|---|---|---|

| High EGFR protein expression (H score ≥ 200) | Strong antitumor activity [1] | Primary determinant of efficacy. |

| EGFR gene amplification & protein overexpression | Remarkable tumor regression [1] | Highest level of response observed. |

| High EGFR expression + PI3KCA mutation | Diminished efficacy [1] | Suggests a resistance mechanism. |

| High EGFR expression + FGFR1 overexpression | Diminished efficacy [1] | Suggests a resistance mechanism. |

| Low EGFR expression (H score = 15) | Limited efficacy [1] | Confirms EGFR-driven activity. |

This study highlighted that 71.4% (50 out of 70) of tumor samples from Chinese ESCC patients showed high EGFR expression, suggesting a large potential patient population that could benefit from EGFR-targeted therapy [1].

Experimental Protocols from Preclinical Research

Here are the detailed methodologies for key experiments cited in the primary preclinical study [1].

In Vitro Cell Viability Assay (CCK-8)

- Cell Line: A431 cells (human epidermoid carcinoma, high EGFR expression).

- Procedure:

- Seed cells (1×10⁴ cells/well) in 96-well plates and culture overnight.

- Add serially diluted this compound, gefitinib, or erlotinib (0.005-10 μM, final DMSO concentration 0.5%).

- Incubate for 48 hours.

- Add 10 μL of CCK-8 solution to each well and incubate for 1-4 hours.

- Measure optical density (OD) at 450 nm using a plate reader.

- Data Analysis: Calculate cell survival percentage relative to DMSO-treated control cells.

In Vivo Efficacy Study in PDX Models

- Animal Models: NOD-SCID or BALB/c nude mice bearing patient-derived esophageal cancer xenografts (PDECX).

- Dosing: this compound was administered orally at 15 mg/kg, once daily [4].

- Tumor Measurement: Tumor volume was tracked regularly using calipers. The antitumor activity was correlated with the EGFR H-score (from IHC) and EGFR gene copy number (from qPCR and FISH) of the original patient tumor.

Current Development Status and Context

Based on the search results, this compound (HMPL-309) has entered clinical trials. A Phase I clinical trial was initiated in China (NCT02601248) to evaluate its use in solid tumors [1]. It has been studied in patients with advanced solid tumors, including glioblastoma [5].

As of the latest information available, this compound is not yet approved by the U.S. Food and Drug Administration (FDA). The search results on recent FDA approvals through 2025 do not list this compound [6] [7] [8].

References

- 1. Anti-tumor efficacy of this compound in esophageal cancer ... [pmc.ncbi.nlm.nih.gov]

- 2. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound (HMPL-309) | EGFR inhibitor | Mechanism [selleckchem.com]

- 5. Epidermal Growth Factor Receptor 3 - an overview [sciencedirect.com]

- 6. Oncology Drugs Granted FDA Designations in September ... [oncologynewscentral.com]

- 7. Lung Cancer Therapies: FDA Approvals in the First Half of ... [biochempeg.com]

- 8. All FDA Oncology Approvals From September 2025 [curetoday.com]

Theliatinib Preclinical Profile

The table below consolidates the core quantitative data and experimental observations from theliatinib's preclinical studies.

| Aspect | Preclinical Findings & Characteristics |

|---|---|

| Drug Class | Novel, orally active, small-molecule EGFR TKI [1]. |

| Primary Mechanism | Highly potent, selective, ATP-competitive inhibitor of wild-type EGFR [2]. |

| Potency (Enzyme Level) | Ki of 0.05 nM against wild-type EGFR; 7x and 7.6x more potent than gefitinib and erlotinib, respectively [2]. |

| Cellular Activity | Stronger anti-tumor activity in EGFR wild-type and resistant tumors compared to 1st-generation EGFR TKIs in preclinical models [1]. |

| Key Disease Model | Patient-Derived Esophageal Cancer Xenograft (PDECX) models [2]. |

| Key Efficacy Finding | Strong antitumor activity, including tumor regression, in PDECX models with high EGFR expression [2]. |

| Predictive Biomarkers | Efficacy associated with high EGFR protein expression (H-score ≥200). Diminished efficacy in models with concurrent PIK3CA mutations or FGFR1 overexpression [2]. |

Detailed Experimental Protocols

The main preclinical study for this compound utilized a series of sophisticated experiments to evaluate its efficacy and mechanism of action [2].

Establishment of Patient-Derived Xenograft (PDX) Models

The study used 23 patient-derived esophageal cancer xenograft (PDECX) models established from 54 fresh tumor samples implanted into NOD-SCID mice (42.6% success rate) [2]. Key steps included:

- Implantation: Fresh EC samples were implanted subcutaneously into immunodeficient mice.

- Passaging: Tumors that grew through three consecutive passages (P3) were considered stable models and used for experiments. Histological and molecular characteristics were confirmed to be consistent with the original patient tumors.

- Model Selection: 9 models with a broad range of EGFR expression levels (H-score from 15 to 300) were selected for this compound efficacy testing [2].

Efficacy and Biomarker Evaluation Workflow

The following diagram illustrates the experimental workflow used to evaluate this compound's anti-tumor activity and correlate it with biomarker status.

This compound's Mechanism and Signaling Context

This compound acts on the EGFR signaling pathway, a key driver in many cancers. The diagram below illustrates this pathway and where this compound exerts its inhibitory effect.

Interpretation of Preclinical Findings

The preclinical data positions this compound as a potential therapeutic for cancers dependent on wild-type EGFR signaling.

- High EGFR expression is a key predictor of response: The most robust tumor regression occurred in models with high EGFR protein expression, supporting the hypothesis that EGFR inhibition is effective in "addicted" tumors [2].

- Resistance mechanisms are evident: The finding that PIK3CA mutations or FGFR1 overexpression can diminish this compound's effect is critical. It suggests that monotherapy may be ineffective against tumors with co-occurring oncogenic drivers and highlights the potential need for combination treatment strategies [2].

- Relevance to Esophageal Cancer: The focus on ESCC models addresses a significant medical need, as EGFR is overexpressed in 50%-70% of esophageal cancers and no targeted therapies are yet approved for this indication [2] [3].

Based on these preclinical results, a Phase I clinical trial (NCT02601248) was initiated in 2012 to evaluate this compound's safety, tolerability, and preliminary efficacy in patients with advanced solid tumors [2] [1].

References

Theliatinib Preclinical Profile and Trial Design

Theliatinib (HMPL-309) is a potent and highly selective ATP-competitive inhibitor of the wild-type Epidermal Growth Factor Receptor (EGFR) [1] [2]. The following tables summarize its key preclinical characteristics and the design of its Phase I clinical trial.

Table 1: Preclinical Biochemical and Cellular Profile of this compound

| Parameter | Value / Finding | Experimental Context |

|---|---|---|

| Ki (WT EGFR) | 0.05 nM | Cell-free enzyme assay [3] |

| IC50 (WT EGFR) | 3 nM | Cell-free assay [2] |

| IC50 (EGFR T790M/L858R) | 22 nM | Cell-free assay [2] |

| Selectivity | 50-fold greater for EGFR vs. 72 other kinases | Kinase selectivity panel [2] |

| IC50 (EGF-stimulated EGFR phosphorylation) | 0.007 μM (7 nM) | A431 cell line (epidermoid carcinoma) [2] |

| Mechanism | ATP-competitive inhibitor | Enzyme kinetics studies [3] |

Table 2: Design of the Suspended Phase I Clinical Trial (NCT02601274)

| Trial Element | Details |

|---|---|

| Status | Suspended (as of February 2019) [4] |

| Phase | I [4] |

| Design | Open-label, multicenter, dose-escalation study [4] |

| Primary Objective | Assess safety, tolerability, and pharmacokinetics [4] |

| Dosing | This compound administered orally once daily (QD) on a 28-day cycle [4] |

| Dose Escalation Cohorts | 120 mg, 160 mg, 200 mg, 220 mg, 300 mg, 400 mg, 500 mg QD [4] |

| Planned Expansion | Dose-expansion planned for patients with EGFR-positive esophageal carcinoma at 300 mg QD [4] |

Preclinical Efficacy and Resistance Mechanisms

The anti-tumor efficacy of this compound was extensively evaluated in patient-derived esophageal cancer xenograft (PDECX) models.

Table 3: Key Findings from PDECX Model Studies

| Finding | Experimental Detail | Implication |

|---|---|---|

| Efficacy in High EGFR | Strong antitumor activity, including tumor regression in models with high EGFR expression and/or amplification [1] [3] | Suggests a potential biomarker for patient selection. |

| Dependence on EGFR Pathway Purity | Diminished efficacy in models with PIK3CA mutations or FGFR1 overexpression, despite high EGFR [1] [3] | Indicates that co-occurring alterations in downstream (PI3K) or parallel (FGFR) pathways can confer resistance. |

| Correlation with EGFR H-Score | A general correlation was observed between the EGFR immunohistochemistry (IHC) H-score and the degree of tumor growth inhibition [2] | Supports the use of protein expression level (IHC) as a predictive tool, in addition to gene amplification. |

The logical relationship of these findings can be summarized in the following workflow:

Experimental Protocols from Preclinical Studies

Here are the detailed methodologies for key experiments cited in the preclinical studies.

Protocol 1: In Vitro Cell Viability Assay (CCK-8) [2]

- Cell Line: A431 cells (human epidermoid carcinoma, high EGFR expression).

- Seeding: 1 × 10⁴ cells/well in DMEM with 10% FBS, incubated overnight.

- Compound Treatment: this compound (and comparators gefitinib/erlotinib) at concentrations from 0.005 to 10 μM (3-fold serial dilutions), with a final DMSO concentration of 0.5%.

- Incubation: 48 hours.

- Viability Measurement: Addition of 10 μL/well of CCK-8 solution, incubation for 1 hour, followed by measurement of optical density at 450 nm.

Protocol 2: In Vivo Efficacy in PDECX Models [1] [3]

- Animal Models: NOD-SCID or BALB/cASlac-nu/nu immunodeficient mice (7-9 weeks old).

- Tumor Implantation: Subcutaneous implantation of patient-derived esophageal cancer tumor fragments.

- Dosing: this compound was administered orally at 15 mg/kg/day once daily.

- Efficacy Assessment: Tumor volume was measured regularly, and the correlation between tumor growth inhibition and the EGFR H-score of the original patient tumor was analyzed.

Current Status and Next Steps for Researchers

The available data is limited because the Phase I clinical trial (NCT02601274) was suspended. The search results do not provide any efficacy or safety outcomes from the clinical trial or indicate the reason for its suspension.

- Check Clinical Trial Registries: Consult the ClinicalTrials.gov record for NCT02601274 directly for any official updates.

- Search Scientific Literature: Look for more recent publications by the sponsor, Hutchison Medipharma Limited, or independent research groups on this compound.

- Explore Alternative Agents: Given the suspension of this trial, you may wish to investigate other EGFR inhibitors in development for esophageal cancer.

References

- 1. Anti-tumor efficacy of this compound in esophageal cancer... | Oncotarget [oncotarget.com]

- 2. This compound (HMPL-309) | EGFR inhibitor | Mechanism [selleckchem.com]

- 3. Anti-tumor efficacy of this compound in esophageal cancer ... [pmc.ncbi.nlm.nih.gov]

- 4. Study of this compound (HMPL-309) in Patients With Advanced ... [patlynk.com]

Theliatinib Kinase Inhibition Profile

| Target | Kinase Type | Ki (nM) | IC₅₀ (nM) | Experimental Context |

|---|---|---|---|---|

| EGFR (Wild-Type) | Receptor tyrosine kinase | 0.05 [1] [2] [3] | 3 [1] [2] [3] | Cell-free enzyme assay |

| EGFR (L858R/T790M Mutant) | Receptor tyrosine kinase | Information not found in search results | 22 [1] [2] [3] | Cell-free enzyme assay |

Selectivity: Theliatinib demonstrates >50-fold selectivity for EGFR when tested against a panel of 72 other kinases, indicating a highly specific profile [1] [2].

Comparative Potency & Mechanism

This compound is an ATP-competitive inhibitor [4]. The following table compares its potency and binding affinity with first-generation EGFR TKIs, based on enzyme kinetics studies against wild-type EGFR.

| Inhibitor | Ki (nM) | IC₅₀ (nM) for EGFR |

|---|---|---|

| This compound | 0.05 [4] | 3 [4] |

| Gefitinib | 0.35 [4] | Information not found in search results |

| Erlotinib | 0.38 [4] | Information not found in search results |

Key Experimental Protocols

The key findings on this compound's profile come from standard preclinical experimental methodologies.

- Enzyme Kinetics Assays: Determined Ki and IC₅₀ values. Experiments involved incubating this compound with purified EGFR enzyme, with measurements likely based on the inhibition of phosphorylation of a substrate [4] [1] [2].

- Cellular Phosphorylation Assays: Measured inhibition of EGF-stimulated EGFR phosphorylation in A431 cells (an epidermoid carcinoma line with high EGFR expression). Cells were treated with this compound, lysed, and EGFR phosphorylation levels were quantified, yielding an IC₅₀ of 7 nM [1] [2].

- Cell Viability Assays (IC₅₀): Assessed anti-proliferative effects using assays like CCK-8 in tumor cell lines with wild-type EGFR (e.g., A431, H292, FaDu) after 48-hour this compound treatment [1] [2].

- Selectivity Profiling: Evaluated against panels of other kinases to determine selectivity folds [1] [2].

Biological Context of EGFR Inhibition

This compound inhibits the EGFR signaling pathway, which is a key driver of cell proliferation and survival in certain cancers. The following diagram illustrates the core mechanism and context of its action.

This compound inhibits EGFR activation and its downstream signaling pathway.

Research and Development Status

It is important to note that, despite promising preclinical results, the clinical development of this compound has been discontinued after Phase I trials [5] [6]. A Phase I study (NCT02601248) in patients with advanced solid tumors was completed to evaluate its safety and tolerability [7].

References

- 1. This compound (Xiliertinib) | EGFR Inhibitor [medchemexpress.com]

- 2. This compound (HMPL-309) | EGFR inhibitor | Mechanism [selleckchem.com]

- 3. This compound | EGFR [targetmol.com]

- 4. Anti-tumor efficacy of this compound in esophageal cancer ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound Drug Profile [pryzm.ozmosi.com]

- 6. This compound - Drug Targets, Indications, Patents [synapse.patsnap.com]

- 7. Trial | NCT02601248 [cdek.pharmacy.purdue.edu]

Quantitative Binding Affinity of Theliatinib

The table below summarizes the key quantitative data on Theliatinib's activity against wild-type and mutant forms of the EGFR kinase.

| Target | Assay Type | Value | Unit | Citation |

|---|---|---|---|---|

| Wild-type EGFR | Enzyme Inhibition Constant (K𝑖) | 0.05 | nM | [1] [2] |

| Wild-type EGFR | Half Maximal Inhibitory Concentration (IC₅₀) | 3 | nM | [1] [3] [2] |

| EGFR T790M/L858R Mutant | Half Maximal Inhibitory Concentration (IC₅₀) | 22 | nM | [1] [3] [2] |

This data shows that this compound has sub-nanomolar affinity for wild-type EGFR. Its potency against the resistant T790M/L858R mutant, while lower, remains in the nanomolar range [1] [3] [2]. This compound functions as an ATP-competitive inhibitor of the EGFR kinase domain [3].

Key Experimental Evidence & Protocols

This compound's efficacy has been validated through both in vitro (lab-based) and in vivo (animal model) experiments.

In Vitro Cell Survival Assay (CCK-8 Method)

This protocol measures the compound's ability to inhibit the growth of cancer cells.

- Cell Line: A431 (human epidermoid carcinoma, high wild-type EGFR expression) [2].

- Procedure:

- Seed cells in culture plates and incubate overnight.

- Add this compound at a concentration range (e.g., 0.005 to 10 μM).

- Incubate for 48 hours.

- Add CCK-8 solution, which is metabolized by living cells to produce a colorimetric change.

- Measure optical density at 450 nm; the signal correlates with the number of living cells [2].

- Outcome: this compound potently inhibited cell survival in A431 cells, with an IC₅₀ of less than 0.007 μM for EGF-stimulated EGFR phosphorylation [2].

In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models

These models involve implanting human patient tumors into immunodeficient mice to better predict clinical response.

- Animal Models: NOD-SCID or BALB/cASlac-nu/nu mice bearing patient-derived esophageal cancer xenografts (PDECX) [3] [2].

- Dosing: this compound was administered orally at 15 mg/kg per day [2].

- Key Findings:

- This compound showed broad-spectrum, dose-dependent anti-tumor activity [3] [2].

- It induced significant tumor regression in models with high EGFR protein expression and gene amplification [3].

- Efficacy was diminished in tumors with concurrent molecular alterations like PIK3CA mutations or FGFR1 overexpression, indicating potential resistance mechanisms [3].

The following diagram illustrates the logical relationship and workflow for these key experiments.

> Experimental workflow for evaluating this compound's efficacy, from in vitro assays to in vivo models.

This compound in the Context of EGFR Signaling

To understand how this compound works, it's helpful to see the pathway it inhibits. The following diagram outlines the core EGFR signaling pathway and the point of inhibition.

> Simplified EGFR signaling pathway, showing this compound's point of inhibition at the tyrosine kinase domain.

Interpretation and Research Context

- High Selectivity: this compound demonstrates ~50-fold greater selectivity for EGFR when tested against a panel of 72 other kinases, which is a key indicator of its potential to minimize off-target effects [2].

- Comparison with Other TKIs: In vitro studies suggest this compound is 3 to 7 times more potent than earlier EGFR inhibitors like erlotinib and gefitinib at both the enzyme and cellular level [3].

- Clinical Relevance: The strong correlation between high EGFR protein expression (measured by IHC H-score) and tumor response in PDX models supports the idea that EGFR overexpression could serve as a potential biomarker for predicting which patients might benefit from this compound therapy [3].

References

Molecular Profile and Preclinical Efficacy of Theliatinib

Theliatinib was developed as a novel, ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) [1].

Table 1: Biochemical and Cellular Potency of this compound

| Target / Assay | Measurement Type | Value | Context / Comparison |

|---|---|---|---|

| WT EGFR (Cell-free) | Ki (Inhibition Constant) | 0.05 nM | 7x more potent than erlotinib/gefitinib (Ki 0.35/0.38 nM) [1] |

| WT EGFR (Cell-free) | IC50 | 3 nM | --- |

| EGFR T790M/L858R Mutant | IC50 | 22 nM | --- |

| EGFR Phosphorylation (A431 cells) | IC50 | 0.007 μM | EGF-stimulated [2] |

| Kinase Selectivity | --- | 50-fold greater selectivity for EGFR vs. 72 other kinases [2] | --- |

Table 2: Summary of Key Preclinical In Vivo Findings

| Aspect | Findings |

|---|---|

| Research Model | Patient-derived esophageal cancer xenograft (PDECX) models [3] [1] |

| Overall Efficacy | Dose-dependent antitumor activity; strong correlation between EGFR expression (H-score) and tumor growth inhibition [2] [1] |

| High EGFR Expression | Strong antitumor activity in PDECX models with high EGFR expression; remarkable tumor regression in models with both EGFR gene amplification and protein overexpression [3] [1] |

| Notable Result | 75% tumor shrinkage in the PDECX 1T0950 model at 15 mg/kg/day for 21 days [4] |

| Resistance Factors | Diminished efficacy in models with co-occurring PIK3CA mutations or FGFR1 overexpression despite high EGFR expression [3] [1] |

Experimental Protocols from Key Studies

Here are the methodologies for core experiments establishing this compound's efficacy.

Protocol 1: In Vitro Cell Survival Assay (CCK-8)

This protocol measures the inhibitory effect of this compound on cancer cell proliferation [2] [4].

- Cell Line: A431 cells (human epidermoid carcinoma, EGFR-overexpressing) [2] [4].

- Procedure:

- Seed cells in 96-well plates at 1×10⁴ cells/well in DMEM with 10% FBS and incubate overnight.

- Add this compound (or gefitinib/erlotinib for comparison) in a concentration gradient (e.g., 0.005 to 10 μM).

- Incubate for 48 hours.

- Add 10 μL of CCK-8 solution per well and incubate for 1-4 hours.

- Measure the optical density (OD) at 450 nm using a plate reader.

- Data Analysis: Calculate cell survival percentage relative to DMSO-treated control cells.

Protocol 2: In Vivo Efficacy Study in PDX Models

This protocol evaluates the antitumor activity of this compound in animal models [3] [4].

- Animal Model: NOD-SCID or BALB/c nude mice bearing patient-derived esophageal cancer xenografts (PDECX) [3] [2] [4].

- Dosing:

- Endpoint Measurements:

- Measure tumor volumes and body weight 1-2 times weekly.

- Calculate tumor growth inhibition (TGI) and assess for tumor regression.

This compound's Proposed Mechanism and Resistance Factors

The following diagram synthesizes the key findings on this compound's mechanism of action and identified resistance pathways from the preclinical studies.

This compound inhibits wild-type EGFR to block tumor growth, but resistance can arise from parallel pathway activation.

Clinical Development Status

This compound entered clinical trials, but its development did not proceed beyond Phase I.

- Phase I Trial (NCT02601248): This was a first-in-human, open-label, dose-escalation study in patients with advanced solid tumors. The study aimed to assess safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity [5] [6].

- Trial Design: The dose-escalation stage enrolled patients with various solid tumors. A planned dose-expansion stage was intended to focus specifically on patients with EGFR-positive esophageal carcinoma at a dose of 300 mg once daily [6].

- Current Status: The clinical trial is listed as "COMPLETED" [5], but the drug's overall highest phase is marked as "Discontinued" [7]. This indicates that while the Phase I trial finished, the program was not advanced into later-stage studies.

References

- 1. Anti-tumor efficacy of this compound in esophageal cancer ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound (HMPL-309) | EGFR inhibitor | Mechanism [selleckchem.com]

- 3. Anti-tumor efficacy of this compound in esophageal cancer... | Oncotarget [oncotarget.com]

- 4. (HMPL309) | EGFR-TKI (epidermal growth... | InvivoChem this compound [invivochem.com]

- 5. Trial | NCT02601248 [cdek.pharmacy.purdue.edu]

- 6. Study of this compound (HMPL-309) in Patients With Advanced ... [patlynk.com]

- 7. This compound - Drug Targets, Indications, Patents [synapse.patsnap.com]

Quantitative Profiling of Theliatinib's Potency

Theliatinib exhibits high potency and selectivity for EGFR. The table below summarizes its key biochemical profile:

| Target | Ki (nM) | IC₅₀ (nM) | Type | Selectivity Note |

|---|---|---|---|---|

| EGFR (Wild Type) | 0.05 [1] [2] | 3 [1] [3] | ATP-competitive inhibitor [4] | >50-fold selectivity over other kinases [5] |

| EGFR (L858R/T790M Mutant) | Not Reported | 22 [1] [3] | - | - |

This compound demonstrates greater potency compared to first-generation EGFR inhibitors like erlotinib (Ki = 0.38 nM) and gefitinib (Ki = 0.35 nM) [4].

Mechanism of Action and Signaling Pathway

This compound is an orally active, ATP-competitive inhibitor that binds to the kinase domain of EGFR, preventing autophosphorylation and subsequent activation of downstream pro-survival signaling pathways [1] [4].

This compound inhibits EGFR signaling by competitively binding to the ATP-binding site, preventing the receptor autophosphorylation required to activate downstream oncogenic pathways.

Key Experimental Models and Protocols

The anti-tumor efficacy of this compound has been characterized in various experimental models, with detailed protocols as follows.

In Vitro Cell Viability Assay (CCK-8)

This protocol is used to assess the inhibitory effect of this compound on cancer cell proliferation [1].

- Cell Line: A431 (human epidermoid carcinoma, EGFR overexpressing) [1].

- Procedure:

- Seed duplicate wells of exponentially growing A431 cells (1 × 10⁴ cells/well) in DMEM with 10% FBS.

- The following day, add serially diluted test compounds (this compound, erlotinib, gefitinib) in a three-fold gradient dilution (10 ~ 0.005 μM). The final DMSO concentration should be 0.5%.

- Incubate the cells for 48 hours at 37°C and 5% CO₂.

- Add 10 μL of CCK-8 solution to each well and incubate for an additional hour.

- Measure the optical density at 450 nm to determine cell survival relative to control groups.

In Vivo Efficacy in PDX Models

This protocol evaluates the anti-tumor activity of this compound in patient-derived xenograft (PDX) models that closely mimic human tumors [1] [4].

- Animal Models: NOD-SCID (severe combined immunodeficient) mice bearing patient-derived esophageal cancer xenografts (PDECX) [1] [4].

- Dosing Regimen:

- Key Findings: In the PDECX 1T0950 model, this compound treatment resulted in 75% tumor shrinkage with a clear dose-response relationship [1] [4]. Efficacy was strongest in models with high EGFR expression and was diminished by concurrent PI3KCA mutations or FGFR1 overexpression [4] [6].

Research Context and Development Status

- Biomarker for Response: Preclinical studies indicate that this compound's efficacy is strongly associated with high EGFR protein expression (H-score ≥200) in esophageal cancer models. Its anti-tumor activity is reduced in the presence of concurrent molecular alterations like PI3KCA mutations or FGFR1 overexpression, highlighting the importance of patient stratification [4] [6].

- Clinical Development Status: According to the most recent data, this compound has been discontinued after Phase I clinical trials [7]. Its development status is not listed in the current pipeline of its originator, HUTCHMED [8].

References

- 1. (HMPL309) | this compound -TKI ( EGFR ... | InvivoChem epidermal growth [invivochem.com]

- 2. tartrate | CAS 2413487-72-4 | AbMole BioScience this compound [abmole.com]

- 3. | this compound | TargetMol EGFR [targetmol.com]

- 4. Anti-tumor efficacy of this compound in esophageal cancer ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound tartrate | 2413487-72-4 [chemicalbook.com]

- 6. Anti-tumor efficacy of this compound in esophageal cancer... | Oncotarget [oncotarget.com]

- 7. This compound - Drug Targets, Indications, Patents [synapse.patsnap.com]

- 8. HUTCHMED - Our Pipeline [hutch-med.com]

Drug Profile and Mechanism of Action

Theliatinib (also known as Xiliertinib, HMPL-309) is a potent, ATP-competitive, and highly selective oral inhibitor of the Epidermal Growth Factor Receptor (EGFR) [1] [2] [3]. Its core properties are summarized in the table below.

| Property | Description |

|---|---|

| CAS Number | 1353644-70-8 [1] [4] [5] |

| Molecular Formula | C₂₅H₂₆N₆O₂ [1] [4] [5] |

| Molecular Weight | 442.51 g/mol [1] [2] |

| Chemical Name | (3aR,6aR)-N-(4-(3-ethynylphenylamino)-7-methoxyquinazolin-6-yl)-1-methyl-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxamide [4] [5] |

| Originator | Hutchison MediPharma [4] |

| Highest Development Phase | Phase I (for esophageal cancer and solid tumors) [4] [3] |

This compound exhibits high potency and selectivity, as detailed in the following quantitative data.

| Target | Assay Type | Value |

|---|---|---|

| EGFR (Wild Type) | Ki (Enzyme) | 0.05 nM [1] [5] [2] |

| EGFR (Wild Type) | IC₅₀ (Enzyme) | 3 nM [1] [5] [2] |

| EGFR T790M/L858R Mutant | IC₅₀ (Enzyme) | 22 nM [1] [5] [2] |

| Kinase Selectivity | Selectivity over 72 other kinases | >50-fold [1] [2] |

The following diagram illustrates the core mechanism of action of this compound and its functional consequences in cancer cells.

This compound is an ATP-competitive inhibitor that binds to EGFR, blocking downstream signaling pathways and leading to anti-tumor effects.

Preclinical Efficacy and Biomarkers

Preclinical studies have highlighted this compound's potential, especially in esophageal cancer (EC).

- In Vitro Activity: this compound significantly inhibited EGF-stimulated EGFR phosphorylation in A431 cells (IC₅₀ = 7 nM) and impaired cell survival in tumor cell lines with wild-type EGFR, such as A431, H292, and FaDu cells [1] [2].

- In Vivo Efficacy: In patient-derived esophageal cancer xenograft (PDECX) models, this compound demonstrated dose-dependent anti-tumor activity [1] [3]. Treatment with 2-15 mg/kg daily for 21 days resulted in up to 75% tumor regression in a highly EGFR-expressing model (PDECX 1T0950) [1] [5].

A key finding from the research is that response to this compound is associated with specific tumor biomarkers, as summarized below.

| Biomarker Status | Response to this compound |

|---|---|

| High EGFR protein expression (H-score ≥ 200) [3] [6] | Strong antitumor activity [3] [6] |

| EGFR gene amplification [3] [6] | Remarkable tumor regression [3] [6] |

| PIK3CA mutation or FGFR1 overexpression [3] [6] | Diminished efficacy [3] [6] |

| Low EGFR expression [3] [6] | Reduced or absent activity [3] [6] |

Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are summaries of key experimental methodologies from the literature.

Cell Viability Assay (CCK-8) [5] [2]

- Cell Line: A431 cells (human epidermoid carcinoma).

- Procedure: Seed cells (1×10⁴ cells/well) in DMEM with 10% FBS and incubate overnight. Add this compound in a concentration gradient (e.g., 0.005-10 μM) with a final DMSO concentration of 0.5%. Incubate for 48 hours. Add CCK-8 solution and incubate for another hour. Measure the optical density at 450 nm to determine cell survival.

In Vivo Efficacy Study in PDX Models [1] [5] [3]

- Animal Model: NOD-SCID mice bearing patient-derived esophageal cancer xenografts (PDECX).

- Dosing: Administer this compound via oral gavage at doses such as 2, 5, and 15 mg/kg daily.

- Duration: 21 days.

- Endpoint: Monitor tumor volume to assess dose-dependent tumor growth inhibition.

Development Status and Potential

This compound has been investigated as a potential treatment for advanced solid tumors, with a notable focus on esophageal cancer (EC) where a high percentage of tumors (71.4% in one Chinese patient cohort) overexpress EGFR [3] [6]. Its development appears to be targeted at tumors with wild-type EGFR activation driven by overexpression or gene amplification, rather than classic EGFR mutations seen in lung cancer [2] [3].

A search of clinical trial registries (as referenced by DrugBank, ID: DB21453) indicates that a Phase I study of this compound (NCT02601274) has been conducted, but no recent results or progression to later phases were identified in the current search [7].

References

- 1. This compound (Xiliertinib) | EGFR Inhibitor [medchemexpress.com]

- 2. This compound (HMPL-309) | EGFR inhibitor | Mechanism [selleckchem.com]

- 3. Anti-tumor efficacy of this compound in esophageal cancer ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound | New Drug Approvals [newdrugapprovals.org]

- 5. (HMPL309) | this compound - EGFR ( TKI ... | InvivoChem epidermal growth [invivochem.com]

- 6. Anti-tumor efficacy of this compound in esophageal cancer ... [oncotarget.com]

- 7. Xiliertinib: Uses, Interactions, Mechanism of Action [go.drugbank.com]

Experimental Protocol and Design

The trial was conducted in two distinct stages to first find a safe dosage and then gather more focused efficacy data.

- Dose-Escalation Stage: This phase aimed to determine the maximum tolerated dose (MTD). Patients with various locally advanced or metastatic solid tumors were enrolled and received orally administered theliatinib once daily. The study planned for seven dose cohorts: 120mg, 160mg, 200mg, 220mg, 300mg, 400mg, and 500mg [1].

- Dose-Expansion Stage: After the MTD was established, the trial expanded to enroll a specific group of patients with EGFR-positive esophageal carcinoma to obtain preliminary data on the drug's anti-tumor activity in this population. The planned dose for this stage was 300mg once daily [1].

The workflow of the clinical study design is outlined below.

Preclinical Rationale for the Trial

The decision to move this compound into human trials was supported by promising preclinical data. As reported in earlier announcements and research, this compound was characterized as a novel, orally active, and highly selective inhibitor of the epidermal growth factor receptor (EGFR), including the wild-type and resistant forms [2] [3].

- Potency and Selectivity: In vitro enzyme kinetic studies demonstrated that this compound is a potent ATP-competitive inhibitor of wild-type EGFR. It showed greater potency than first-generation EGFR TKIs like erlotinib and gefitinib, with a lower Ki (inhibition constant) value [3].

- Anti-Tumor Activity: Preclinical studies in patient-derived xenograft models, particularly of esophageal cancer, showed that this compound exhibited strong anti-tumor activity, especially in tumors with high EGFR protein expression. In some models with both EGFR gene amplification and protein overexpression, this compound treatment led to remarkable tumor regression [3].

The table below summarizes key preclinical findings that supported the clinical trial initiation.

| Preclinical Parameter | Finding for this compound |

|---|---|

| Target | EGFR (wild-type and resistant forms) [2] [3] |

| Potency (Enzyme Ki) | 0.05 nM (more potent than erlotinib/gefitinib) [3] |

| Key Preclinical Model | Patient-derived esophageal cancer xenografts (PDECX) [3] |

| Efficacy in Models | Strong anti-tumor activity, incl. tumor regression in high-EGFR models [3] |

Interpretation of Trial Status

Based on the available information, the clinical development status of this compound is unclear. The government-validated database for the Phase I trial (NCT02601274) listed its status as "Suspended" as of February 2019 [1]. No results from this human study have been published in the searched literature. This suggests that while the trial was initiated, its progress was halted, and this compound may not be under active clinical development at this time.

References

theliatinib patient-derived xenograft models

Theliatinib and PDX Model Overview

This compound (also known as Xiliertinib, HMPL-309) is a small molecule drug classified as an epidermal growth factor receptor (EGFR) antagonist [1]. It specifically functions as an EGFR (erbB1) antagonist [1]. As of November 2025, its highest reported development phase was Phase 1, and its status is listed as Discontinued [1]. It was previously under investigation for locally advanced malignant solid neoplasms [1].

Patient-Derived Xenograft (PDX) Models are created by transplanting tissue from a patient's tumor directly into an immunodeficient mouse. These models are crucial in oncology research because they better preserve the heterogeneity and biological characteristics of the original human tumor compared to traditional cell line models, making them more predictive for studying drug efficacy and cancer biology [2] [3] [4].

Application of PDX Models in EGFR Drug Development

PDX models are particularly valuable for preclinical testing of EGFR-targeted agents like this compound. The table below summarizes key use-cases:

| Application | Utility in EGFR Drug Development |

|---|---|

| Personalized Cancer Treatment Planning | Test this compound efficacy on a specific patient's tumor graft before clinical administration; helps identify likely responders [2]. |

| Accelerated Drug Development | Screen this compound across a panel of PDX models with diverse genetic backgrounds to identify promising candidates and optimize dosing [2]. |

| Biomarker Discovery & Validation | Analyze tumor tissues post-theliatinib treatment to identify molecular signatures (e.g., EGFR mutations) predictive of response or resistance [2]. |

| Studying Tumor Evolution & Resistance | Monitor how tumors evolve under this compound treatment pressure, uncovering mechanisms of acquired resistance (e.g., secondary mutations) [2]. |

A critical consideration when using PDX models is tumor heterogeneity. A 2024 study in Nature Communications highlighted that a significant genomic bottleneck can occur during PDX establishment, often resulting in monoclonal or oligoclonal models that may not fully capture the diversity of the original patient tumor [4]. Therefore, to accurately represent a tumor's complexity and improve the predictive power of therapy response studies, it is recommended to establish PDXs from multiple regions of a primary tumor [4].

Detailed Protocol: Evaluating this compound in NSCLC PDX Models

This protocol provides a step-by-step methodology for assessing the efficacy of this compound in Non-Small Cell Lung Cancer (NSCLC) PDX models, based on established practices [2] [4].

Workflow Overview

The experimental process begins with model establishment from a patient's NSCLC tumor and progresses through drug treatment and data analysis. The following diagram illustrates the key stages from tumor implantation to final assessment.

Step 1: PDX Model Establishment and Expansion

- Tumor Implantation: Surgically resect human NSCLC tumor tissue and subcutaneously implant 1-2 fragment chunks (approximately 30 mm³) into the flank of an immunodeficient NSG (NOD/SCID IL2Rγnull) mouse. This initial mouse is designated as passage zero (P0) [4].

- Model Expansion: Once the P0 tumor volume reaches 1000-1500 mm³, harvest it, divide it into new fragments, and re-implant these into a cohort of new mice to create Passage 1 (P1). Repeat this process to generate Passage 2 (P2) models, which are used for the actual drug treatment study [4].

- Key Consideration: To better capture tumor heterogeneity, perform multi-region sampling from the original patient tumor whenever possible to establish several parallel PDX lines [4].

Step 2: In Vivo Dosing Study

- Animal Randomization: When P2 tumors reach a palpable size (approximately 150-200 mm³), randomize mice into treatment and control groups (n=5-10 per group) to ensure comparable starting tumor volumes across groups.

- Dosing Regimen:

- This compound Group: Administer this compound via oral gavage. A suggested starting dose is 50 mg/kg, once daily for 21 consecutive days. Prepare the drug suspension fresh daily in its specified vehicle.

- Control Group: Administer the vehicle only on the same schedule.

- Tumor Monitoring: Measure tumor dimensions 2-3 times per week using digital calipers. Calculate tumor volume using the formula:

Volume = (Length × Width²) / 2. Monitor mouse body weight simultaneously as an indicator of overall health and compound toxicity.

Step 3: Endpoint Analysis and Biomarker Evaluation

After the treatment period, euthanize the mice and collect tumors for analysis.

- Efficacy Metrics:

- Calculate the Tumor Growth Inhibition (TGI) percentage:

TGI (%) = [1 - (ΔT/ΔC)] × 100, where ΔT and ΔC are the mean change in tumor volume for the treatment and control groups, respectively. - Perform statistical analysis (e.g., unpaired t-test) to determine the significance of the observed differences.

- Calculate the Tumor Growth Inhibition (TGI) percentage:

- Biomarker & Molecular Profiling:

- Western Blot Analysis: Homogenize tumor tissue and perform Western blotting to assess inhibition of the EGFR signaling pathway. Probe for reduced levels of phosphorylated EGFR (p-EGFR) and downstream p-ERK in this compound-treated tumors compared to controls [5].

- Genomic DNA Extraction: Isolate DNA from tumor samples for Whole Exome Sequencing (WES) to confirm the presence of relevant EGFR mutations and analyze other genomic changes [4].

Data Interpretation and Reporting

The quantitative data collected from the study should be systematically compiled for clear interpretation. The following table outlines key metrics and their significance.

| Metric | Measurement Method | Interpretation & Significance |

|---|---|---|

| Tumor Growth Inhibition (TGI) | Caliper measurements & formula | Primary efficacy endpoint. >50% is typically considered significant anti-tumor activity. |

| Body Weight Change | Daily/Weekly weighing | Indicator of systemic toxicity. A drop >20% may warrant dose modification. |

| p-EGFR and p-ERK Levels | Western Blot | Pharmacodynamic biomarker confirming successful target engagement and pathway inhibition [5]. |

| EGFR Mutation Status | Whole Exome Sequencing | Predictive biomarker. Helps correlate drug response with specific genetic alterations [5]. |

Critical Considerations for the Protocol

- Model Limitations: Acknowledge that the murine microenvironment lacks a functional human immune system, which limits the evaluation of immunomodulatory effects. Furthermore, genomic evolution can occur during passaging, so using lower-passage models (e.g., P2-P3) is recommended to maintain fidelity to the original tumor [4].

- Technical Reproducibility: To ensure robust results, perform all in vivo experiments with a minimum of 5-10 mice per group and replicate key findings in independent PDX models representing different EGFR mutational statuses.

References

- 1. This compound - Drug Targets, Indications, Patents [synapse.patsnap.com]

- 2. in the Real World: 5 Uses You'll Actually See ( PDX ) Models 2025 [linkedin.com]

- 3. Patient Derived Xenograft/ PDX Report Models : Mice 2025 ... PDX [finance.yahoo.com]

- 4. Capturing heterogeneity in PDX ... | Nature Communications models [nature.com]

- 5. Epidermal Growth Factor Receptor 3 - an overview [sciencedirect.com]

Theliatinib Profile & Preclinical Data Summary

Theliatinib (HMPL-309) is a novel, highly potent epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI). The following tables summarize its key characteristics and preclinical efficacy data from PDX models.

Table 1: this compound Biochemical and Cellular Profile [1] [2] [3]

| Property | Description / Value |

|---|---|

| Molecular Target | EGFR (wild-type) |

| Mechanism of Action | Potent and highly selective EGFR tyrosine kinase inhibitor |

| Inhibition Constant (Ki) | 0.05 nM (wild-type EGFR) |

| IC50 (EGFR) | 3 nM |

| IC50 (EGFR L858R/T790M) | 22 nM |

| Relative Potency | 5-10 times more potent than erlotinib and gefitinib against wild-type EGFR |

| Primary Indication | Esophageal cancer (Solid tumors under investigation) |

Table 2: Summary of this compound Efficacy in Esophageal Cancer PDX Models [1] [2]

| PDX Model Characteristic | This compound Treatment Response | Key Observations |

|---|---|---|

| High EGFR protein expression (H-score > 250) & gene amplification | Significant tumor regression (>30% decrease in volume) | Strongest antitumor activity observed. |

| High EGFR protein expression (H-score > 250) without gene amplification | High tumor growth inhibition (TGI: 67% - 100%) | Efficacy correlates with EGFR protein levels. |

| Low EGFR protein expression (H-score < 200) | Non-significant tumor growth inhibition | Confirms EGFR-dependence of this compound's effect. |

| Co-occurrence of PIK3CA mutation, FGFR1 overexpression, or PTEN deletion | Reduced antitumor efficacy | Suggests potential resistance mechanisms. |

Established PDX Model Workflow

The general workflow for establishing and utilizing PDX models, as applied in this compound studies, is outlined below. This workflow illustrates the key stages from tumor implantation to drug efficacy testing [1] [4].

Key Experimental Methodology

The this compound PDX studies employed several key techniques to establish the models and evaluate the drug's efficacy and mechanism of action [1].

PDX Model Establishment: The models were generated by subcutaneously implanting fresh esophageal cancer tumor tissues into NOD-SCID mice. Models that grew successfully were serially passaged. For drug efficacy studies, later passages (F3 and beyond) were used to ensure model stability. The histology and molecular characteristics of the PDX models were confirmed to closely mirror the original patient tumors [1] [4].

EGFR Status Assessment: Patient tumors and corresponding PDX models were characterized for EGFR status using multiple methods. Immunohistochemistry (IHC) was used to evaluate EGFR protein expression levels, reported as an H-score. Quantitative PCR (qPCR) and Fluorescence In Situ Hybridization (FISH) were used to detect EGFR gene copy number gain and amplification, respectively [1].

Genetic Sequencing: DNA from tumor samples was sequenced using Sanger sequencing to identify hot-spot mutations in key genes, including EGFR, PIK3CA, K-Ras, and B-Raf [1].

In Vivo Efficacy Study Design: Mice bearing established PDX tumors were randomized into treatment groups. This compound was administered orally (e.g., 2 mg/kg, 5 mg/kg, 15 mg/kg) once daily for 21 days. Tumor volumes and body weights were measured regularly. Tumor Growth Inhibition (TGI) was calculated, and statistical significance was assessed (p < 0.05) [1] [3].

Application Notes for Researchers

Key Biomarkers for Patient Stratification: The studies indicate that high EGFR protein expression (H-score ≥ 200) is a primary predictive biomarker for this compound response. EGFR gene amplification identifies a subset of patients with the highest potential for tumor regression. It is also critical to profile resistance markers such as PIK3CA mutations and FGFR1 overexpression, as their presence can diminish this compound's efficacy [1] [2].

Advantages of the PDX Model: Using PDX models that have been molecularly characterized for EGFR pathway components provides a highly clinically relevant system for evaluating this compound. These models maintain the heterogeneity and biological characteristics of the original tumors, leading to more translatable results [1] [4].

Protocol Consideration: The successful engraftment and growth of PDX models are highly dependent on the tumor type and the immune-deficient mouse strain used. NOD-SCID or more severely immunocompromised strains (like NSG) are often necessary for reliable engraftment of human tumor tissues [4].

Limitations and Future Directions

It is important to note that while the search results confirm the use of PDX models and detail this compound's efficacy, they do not contain a complete, step-by-step laboratory protocol covering every reagent, dilution, and surgical procedure. Furthermore, the clinical development status of this compound for esophageal cancer is not clarified in the available search results.

References

- 1. Anti-tumor efficacy of this compound in esophageal cancer... | Oncotarget [oncotarget.com]

- 2. HUTCHMED - CSCO 2017: this compound Preclinical Study in... [hutch-med.com]

- 3. (HMPL309) | EGFR-TKI (epidermal growth... | InvivoChem this compound [invivochem.com]

- 4. Patient-derived xenograft ( PDX ) models , applications and challenges... [translational-medicine.biomedcentral.com]

theliatinib dosing regimen in vivo

Theliatinib at a Glance

This compound (HMPL-309) is a novel, orally active, and highly potent small-molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase [1] [2] [3]. It was designed to target wild-type EGFR or tumors resistant to earlier generations of EGFR inhibitors [4] [2]. The table below summarizes its key characteristics.

| Property | Description |

|---|---|

| Molecular Weight | 442.51 g/mol [3] |

| Chemical Formula | C~25~H~26~N~6~O~2~ [3] |

| CAS Number | 1353644-70-8 [3] |

| Primary Mechanism | Potent, ATP-competitive EGFR tyrosine kinase inhibitor [5] |

| Key In Vitro Potency | IC~50~ of 3 nM (EGFR WT); IC~50~ of 22 nM (EGFR T790M/L858R mutant); K~i~ of 0.05 nM (EGFR WT) [5] [3] |

Preclinical In Vivo Dosing and Efficacy

Much of the available in vivo data comes from a 2017 preclinical study investigating this compound's efficacy in patient-derived esophageal cancer xenograft (PDECX) models [5].

- Dosing Regimen: In these mouse models, this compound was administered orally at a dose of 50 mg/kg, once daily [5].

- Efficacy: The study demonstrated strong antitumor activity. Treatment resulted in significant tumor growth inhibition, and in two models with high EGFR expression and gene amplification, this compound even induced tumor regression [5].

- Biomarker for Response: The efficacy of this compound was strongly associated with high EGFR protein expression in the tumors. Its effect was diminished in models that also had concurrent PI3KCA mutations or FGFR1 overexpression [5].

Experimental Protocol: In Vivo Efficacy Study

Based on the published research, here is a detailed protocol for assessing this compound's efficacy in a xenograft model [5].

Model Generation:

- Implant patient-derived esophageal cancer tumor fragments subcutaneously into immunodeficient NOD-SCID mice.

- Allow the tumors to establish and grow for several passages to create stable PDECX models.

Tumor Characterization:

- Analyze the original patient tumors and the corresponding xenografts for EGFR status using:

- Immunohistochemistry (IHC): To determine EGFR protein expression levels (reported as an H-score).

- Fluorescence In Situ Hybridization (FISH): To detect EGFR gene amplification.

- DNA Sequencing: To profile hot-spot mutations in genes like EGFR, PIK3CA, K-Ras, and B-Raf.

- Analyze the original patient tumors and the corresponding xenografts for EGFR status using:

Group Allocation and Dosing:

- Once tumors reach a predetermined volume (e.g., 150-200 mm³), randomize mice into control and treatment groups.

- Administer the vehicle control or this compound to the treatment group via oral gavage at 50 mg/kg, once daily.

- Monitor and record tumor volumes and body weights regularly (e.g., 2-3 times per week) throughout the study period.

Data Analysis:

- Calculate tumor volume for each group over time.

- Express the antitumor activity as Tumor Growth Inhibition (TGI).

Signaling Pathway and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the proposed mechanism of this compound and the workflow of the in vivo experiment.

Critical Notes and Further Directions

- Clinical Development Status: this compound entered a Phase I clinical trial in China in 2012 [4] [2]. The primary objectives were to evaluate safety, tolerability, and determine the maximum tolerated dose in patients with advanced solid tumors [4]. No results from this trial or information on subsequent development phases were available in the search results.

- Information Gaps: The data is confined to a single preclinical study. For a comprehensive understanding, the following information is required but was not located:

- Detailed pharmacokinetic (PK) parameters (absorption, distribution, metabolism, excretion).

- Dose-ranging studies and the established maximum tolerated dose (MTD) in animals.

- Results from clinical trials that would define a human dosing regimen.

- Data on combination therapies with other agents.

References

- 1. This compound - New Drug Approvals [newdrugapprovals.org]

- 2. Hutchinson begins human clinical trial of cancer drug [biospectrumasia.com]

- 3. This compound (HMPL309) | CAS 1353644-70-8 | InvivoChem [invivochem.net]

- 4. Hutchison MediPharma Limited initiates Phase I clinical ... [hutch-med.com]

- 5. Anti-tumor efficacy of this compound in esophageal cancer ... [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Investigating Theliatinib in Esophageal Cancer Models

Introduction and Biological Rationale

Epidermal Growth Factor Receptor (EGFR) has been identified as a viable therapeutic target in Esophageal Cancer (EC), particularly in squamous cell carcinoma (ESCC) which is prevalent in China. Research indicates that over 50% of EC patients exhibit EGFR overexpression, which is frequently associated with poor prognosis [1]. Unlike in colorectal or lung cancers, K-Ras mutations are quite rare in EC, suggesting that the EGFR pathway may be a more straightforward therapeutic target without common downstream resistance mutations [2] [1]. However, early clinical trials with first-generation EGFR inhibitors (gefitinib, erlotinib) yielded disappointing results in unselected EC populations, highlighting the critical need for predictive biomarkers and more potent inhibitors specifically effective against wild-type EGFR [2] [1].

Theliatinib is a novel, highly potent, and selective small molecule inhibitor of wild-type EGFR. Its development addresses the limitations of earlier EGFR inhibitors by demonstrating 7-10 times greater potency than gefitinib or erlotinib at the enzyme level, with a Ki value of 0.05 nM against wild-type EGFR [2] [1]. This enhanced binding affinity and slower dissociation rate from the EGFR kinase domain makes it more difficult for ATP to displace the inhibitor, potentially resulting in superior target engagement and antitumor activity in tumors driven by wild-type EGFR activation through gene amplification or protein overexpression [3].

This compound Preclinical Characterization

Biochemical and Cellular Profiling

This compound has undergone comprehensive biochemical characterization to establish its potency and selectivity profile. The table below summarizes key biochemical parameters compared to earlier generation EGFR inhibitors:

Table 1: Biochemical Profiling of this compound

| Parameter | This compound | Gefitinib | Erlotinib |

|---|---|---|---|

| Ki (Wild-type EGFR) | 0.05 nM [2] [1] | 0.35 nM [2] | 0.38 nM [2] |

| IC₅₀ (Wild-type EGFR) | 3 nM [2] [3] | Information Missing | Information Missing |

| IC₅₀ (EGFR T790M/L858R) | 22 nM [2] [3] | Information Missing | Information Missing |

| Selectivity | 50-fold greater for EGFR vs. 72 other kinases [3] | Information Missing | Information Missing |

In cellular assays, this compound demonstrated potent inhibition of EGF-stimulated EGFR phosphorylation in A431 cells with an IC₅₀ of 0.007 μM. It also effectively inhibited cell survival in tumor cell lines with wild-type EGFR (A431, H292, FaDu cells) [3]. This compound functions as an ATP-competitive inhibitor of EGFR, similar to gefitinib and erlotinib, but with significantly higher binding affinity [2].

In Vivo Efficacy in Patient-Derived Xenograft Models

The anti-tumor efficacy of this compound was systematically evaluated in a panel of Patient-Derived Esophageal Cancer Xenograft (PDECX) models established from Chinese EC patients [2]. These models preserved the histological and molecular characteristics of the original patient tumors, providing a clinically relevant platform for drug evaluation [2].

The studies revealed a strong correlation between EGFR protein expression levels (measured by immunohistochemical H-score) and this compound's anti-tumor activity [2] [1]. The table below summarizes the efficacy outcomes across PDECX models with varying EGFR expression levels and molecular characteristics:

Table 2: Efficacy of this compound in PDECX Models with Different Molecular Profiles

| Molecular Profile of PDECX Model | EGFR IHC H-score | EGFR GCN by qPCR | Additional Alterations | This compound Efficacy |

|---|---|---|---|---|

| EGFR amp + EGFR overexp [2] | ~290-300 | 11.7-27.4 (Amplified) | None | Tumor regression (>30% decrease in volume) |

| EGFR overexp only [2] [1] | >250 (High) | 1.6-2.3 (Not amplified) | None | High TGI (67%-100% tumor growth inhibition) |

| EGFR overexp + PI3KCA mutation [2] | 300 (High) | 1.1 (Not amplified) | PIK3CA E542K | Diminished efficacy |

| EGFR overexp + FGFR1 overexp [2] | High | Not amplified | FGFR1 overexpression | Diminished efficacy |

| Low EGFR expression [2] [1] | <200 (Low) | 0.8 (Not amplified) | None | Not significant (Minimal growth inhibition) |

These findings establish that this compound demonstrates the most robust antitumor activity in PDECX models with high EGFR protein expression, with particularly remarkable tumor regression observed in models with both EGFR gene amplification and protein overexpression [2]. However, the presence of concurrent molecular alterations, such as PIK3CA mutations or FGFR1 overexpression, can diminish its efficacy, highlighting the importance of comprehensive biomarker profiling [2].

Detailed Experimental Protocols

Establishment of PDECX Models

Purpose: To generate clinically relevant preclinical models that recapitulate the molecular heterogeneity of human esophageal cancer for therapeutic efficacy studies [2].

Materials and Methods:

- Tumor Specimens: Fresh EC samples collected from 54 Chinese patients during surgical resection [2].

- Host Animals: NOD-SCID immunodeficient mice (7-9 weeks old) [2] [3].

- Implantation: Tumor specimens are subcutaneously implanted into mice [2].

- Passaging: Successful engraftments are passaged for 3 consecutive generations (P3) to establish stable models [2].

Key Observations:

- Success Rate: 23 out of 54 implanted samples (42.6%) grew successfully through 3 passages [2].

- Model Characterization: Established PDECX models showed no significant changes in histological or molecular characteristics compared to original patient tumors during serial passage [2].

Molecular Profiling of Tumor Models

Purpose: To characterize EGFR status and identify co-existing genetic alterations that may influence response to therapy [2].

Immunohistochemistry (IHC) Protocol for EGFR Protein Expression:

- Method: Standard IHC staining performed on formalin-fixed, paraffin-embedded tumor sections [2].

- Scoring: H-score system (0-300) based on staining intensity and percentage of positive cells [2].

- Classification: H-score ≥200 defined as high EGFR expression [2].

Fluorescence In Situ Hybridization (FISH) for EGFR Gene Amplification:

- Method: Standard FISH protocol using EGFR and chromosome 7 centromere (CEP 7) probes [2].

- Criteria: EGFR gene copy number/CEP 7 ratio ≥2.0 defined as gene amplification [2].

Gene Mutation Analysis:

- Method: DNA extraction from tumor tissues followed by Sanger sequencing [2].

- Genes Analyzed: EGFR, PIK3CA, K-Ras, and B-Raf hot spot mutations [2].

- Variant Detection: Identified rare EGFR (H850L) and PIK3CA (E542K) mutations; no K-Ras or B-Raf mutations found [2].

In Vivo Efficacy Study Protocol

Purpose: To evaluate the antitumor efficacy of this compound in established PDECX models and correlate response with molecular profiles [2].

Study Design:

- Animals: Tumor-bearing NOD-SCID or BALB/cASlac-nu/nu mice [2] [3].

- Dosing: this compound administered orally at 15 mg/kg/day [3].

- Control Groups: Vehicle control and/or gefitinib treatment groups for comparison [1].

- Duration: Treatment continues until predetermined tumor volume endpoints are reached [2].

Endpoint Measurements:

- Tumor Volume: Measured regularly using calipers [2].

- Efficacy Calculation:

Statistical Analysis:

- Compare this compound efficacy against control and comparator groups (P < 0.05 considered significant) [1].

- Correlate efficacy endpoints with molecular features (EGFR H-score, gene copy number, mutation status) [2].

Resistance Mechanisms and Combination Strategies

Research with this compound has identified several potential resistance mechanisms that may limit its efficacy as a single agent. The presence of PIK3CA mutations (e.g., E542K) or FGFR1 overexpression alongside high EGFR expression has been shown to diminish the anti-tumor activity of this compound in PDECX models [2]. These findings suggest that compensatory signaling through alternative pathways can bypass EGFR dependence, providing a rationale for combination therapies.

The following diagram illustrates the EGFR signaling pathway and potential resistance mechanisms identified in esophageal cancer models:

This mechanistic understanding provides a foundation for rational combination strategies that could enhance this compound's efficacy by addressing these resistance pathways.

Current Status and Future Directions

According to the most recent data available in the search results, this compound had reached Phase I clinical trials in China (NCT02601248) as of 2017 [2] [1]. However, more recent drug databases indicate that this compound's development status is currently listed as "Discontinued" in Phase 1 [4]. This suggests that clinical development may not have progressed beyond initial human trials, though the precise reasons for discontinuation are not provided in the search results.

It is noteworthy that while this compound appears to have limited clinical development, research into EGFR as a target in esophageal cancer continues, with a greater recent emphasis on immunotherapy approaches. The 2025 ESMO and NCCN guideline updates now include recommendations for immune checkpoint inhibitors (tislelizumab, nivolumab) in advanced esophageal squamous cell carcinoma, reflecting a significant shift in the therapeutic landscape [5] [6].

Conclusion

The comprehensive preclinical evaluation of this compound in patient-derived esophageal cancer models provides valuable insights into EGFR-targeted therapy in this malignancy. The data demonstrate that proper patient selection based on EGFR protein expression levels is critical for identifying populations most likely to benefit from EGFR inhibition. This compound's enhanced potency against wild-type EGFR represented a significant pharmacological advancement over earlier generation inhibitors. While its clinical development appears limited, the mechanistic understanding gained from these studies, particularly regarding primary and acquired resistance, continues to inform drug development strategies for esophageal cancer.

References

- 1. This compound Preclinical Study in Esophageal Cancer [hutch-med.com]

- 2. Anti-tumor efficacy of this compound in esophageal cancer ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound (HMPL-309) | EGFR inhibitor | Mechanism [selleckchem.com]

- 4. This compound - Drug Targets, Indications, Patents [synapse.patsnap.com]

- 5. ESMO Clinical Practice Guideline interim update on the ... [pmc.ncbi.nlm.nih.gov]

- 6. NCCN Flash Update: Guideline Update for Esophageal ... [pharmacytimes.com]

theliatinib EGFR overexpression screening

Experimental Models & Protocols

The efficacy of theliatinib was evaluated using Patient-Derived Esophageal Cancer Xenograft (PDECX) models, which closely recapitulate the histology and genetics of original human tumors [1] [2].

- PDX Model Establishment: The study implanted 54 fresh EC samples into NOD-SCID mice, resulting in 23 stable PDECX models (42.6% success rate) [1] [3]. Models were passaged at least three times (to P3) before use in drug efficacy studies [1] [2].

- Model Selection: 9 PDECX models with a broad range of EGFR expression levels (H-score 15 to 300) were selected for this compound testing [1].

Efficacy Data & Predictive Biomarkers

This compound showed promising antitumor activity in models with high EGFR expression. The following table summarizes the efficacy outcomes and associated biomarkers from the PDECX studies.

| Model Characteristic | Response to this compound |

|---|---|

| High EGFR Expression | Strong antitumor activity [1] [3] |

| EGFR Gene Amplification + Protein Overexpression | Remarkable tumor regression in two models [1] [3] |

| High EGFR with PI3KCA Mutation or FGFR1 Overexpression | Diminished efficacy [1] [3] |

| Low EGFR Expression | Reduced or minimal sensitivity [1] |

Experimental Workflow and Resistance Mechanisms

The diagrams below illustrate the experimental workflow for screening this compound sensitivity and the molecular basis for differential treatment responses.

Diagram 1: Experimental workflow for evaluating this compound efficacy in esophageal cancer using patient-derived models.

Diagram 2: this compound inhibits EGFR-driven pathways; high p-Akt or p-Erk can cause resistance.

Key Application Notes for Researchers

- Patient Stratification Strategy: Focus on tumors with high EGFR protein expression (IHC H-score ≥200) and absence of concomitant PI3KCA mutations or FGFR1 overexpression [1] [3]. This strategy is supported by the concept of "oncogene addiction" where some cancers depend on a single oncogenic pathway for survival.

- PDX Model Utility: PDX models are a powerful tool for preclinical drug screening as they maintain the tumor's original histopathological and genetic characteristics [2]. The reported engraftment success rate for EC-PDX models in NOD-SCID mice is a practical benchmark for study planning [1] [2].

- Biomarker Analysis Comprehensive Panel: Screen for a panel of biomarkers beyond EGFR, including PIK3CA mutations and FGFR1 overexpression, to identify intrinsic resistance mechanisms [1]. This multi-analyte approach helps in understanding variable drug responses.

References to Foundational Studies

- Ren, Y., Zheng, J., Fan, S. et al. Anti-tumor efficacy of this compound in esophageal cancer patient-derived xenografts models with epidermal growth factor receptor (EGFR) overexpression and gene amplification. Oncotarget. 2017;8(31):50832-50844. doi:10.18632/oncotarget.17243 [1] [3]

- Wang, C., Deng, J., Cai, X. et al. High EGFR and low p-Akt expression is associated with better outcome after nimotuzumab-containing treatment in esophageal cancer patients. Oncotarget. 2015;6:18674-18682. doi:10.18632/oncotarget.4367 [4]

References

- 1. Anti-tumor efficacy of this compound in esophageal cancer ... [pmc.ncbi.nlm.nih.gov]

- 2. Patient-derived xenograft: a developing tool for screening ... [pmc.ncbi.nlm.nih.gov]

- 3. Anti-tumor efficacy of this compound in esophageal cancer... | Oncotarget [oncotarget.com]

- 4. High EGFR and low p-Akt expression is associated with ... [oncotarget.com]

Comprehensive Application Notes and Protocols: FISH Analysis for EGFR Amplification in Theliatinib Research and Development